4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
Description
Properties
IUPAC Name |
4-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-4-1-9(2-5-12)14(20)16-15-8-10-7-11(17(21)22)3-6-13(10)19/h1-8,18-19H,(H,16,20)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXJGCMJCBEESW-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reactants :
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Conditions :
-
Workup :
Analytical Validation
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IR Spectroscopy :
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¹H NMR (DMSO-d₆) :
Condensation Reaction with 2-Hydroxy-5-Nitrobenzaldehyde
The hydrazide undergoes Schiff base formation with 2-hydroxy-5-nitrobenzaldehyde, yielding the target hydrazone. This step is critical for establishing the E-configuration of the imine bond.
Reaction Optimization
Stepwise Procedure
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Dissolve 4-hydroxybenzohydrazide (1.0 mmol) in 50 mL ethanol.
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Add 2-hydroxy-5-nitrobenzaldehyde (1.0 mmol) and glacial acetic acid (2 drops).
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Cool to room temperature; collect precipitate via vacuum filtration.
Purification and Crystallization
Recrystallization is essential for removing unreacted aldehydes and byproducts. Ethanol-water mixtures (3:1 v/v) provide optimal solubility gradients. Single crystals suitable for X-ray diffraction form upon slow evaporation over 7–10 days.
Purity Assessment
| Technique | Key Observations | Citation |
|---|---|---|
| Melting Point | 245–247°C (decomposes) | |
| HPLC | Purity >98% | |
| TLC (Silica gel, ethyl acetate/hexane 1:1) | Rf = 0.42 |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
¹H NMR (400 MHz, DMSO-d₆)
Chemical Reactions Analysis
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide exhibit significant antimicrobial properties. These properties are attributed to the presence of the nitrophenyl group, which enhances interaction with microbial targets. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The hydrazone bond in the structure is believed to play a crucial role in this activity by facilitating interactions with cellular targets involved in cancer progression .
Materials Science
Synthesis of Novel Materials
this compound can be utilized as a precursor for synthesizing novel materials, particularly in the field of polymers and nanocomposites. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength .
Dyes and Pigments
The compound's vibrant color properties make it suitable for applications in dye chemistry. It can be used to synthesize dyes for textiles and other materials, offering potential benefits in terms of colorfastness and environmental impact compared to conventional dyes .
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical structure, this compound can serve as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and retention time can aid in developing analytical methods for quantifying similar compounds in complex mixtures .
Case Studies
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Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent . -
Anticancer Mechanism Investigation
In vitro studies on cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis revealed altered cell cycle distribution, suggesting that the compound effectively disrupts cancer cell proliferation mechanisms . -
Development of Dye Materials
Researchers synthesized a series of dyes using derivatives of this compound, which were tested for their application on cotton fabrics. The results showed promising colorfastness and brightness compared to traditional dyes .
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions through coordination bonds. This interaction can inhibit corrosion by forming a protective layer on the metal surface, thereby preventing further oxidation and degradation . Additionally, the compound’s ability to interact with biological molecules can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-hydroxy-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but lacks the nitro group, which can affect its reactivity and applications.
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves condensation of 4-hydroxybenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde under reflux in ethanol or methanol. Optimization includes controlling stoichiometry (1:1 molar ratio), reaction time (6–12 hours), and temperature (70–80°C). Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation. Purification via recrystallization from dimethylformamide (DMF)/water mixtures improves yield (65–80%) by removing unreacted precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful formation?
- Methodological Answer :
- FT-IR : Look for C=N stretch (1590–1620 cm⁻¹) confirming hydrazone formation and O-H stretches (3200–3500 cm⁻¹) from phenolic groups. The absence of C=O (amide I) at ~1680 cm⁻¹ indicates complete condensation .
- NMR : In H NMR, the hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Aromatic protons from the nitro-substituted phenyl ring resonate downfield (δ 7.5–8.3 ppm) due to electron-withdrawing effects .
- UV-Vis : π→π* transitions in the hydrazone moiety show absorption bands at 300–350 nm, while nitro group n→π* transitions appear at 250–280 nm .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations complement each other in elucidating molecular structure and electronic properties?
- Methodological Answer : X-ray crystallography provides precise bond lengths and angles (e.g., C=N: ~1.28 Å, N–N: ~1.38 Å), while DFT calculations (B3LYP/6-311G** basis set) model electronic properties like HOMO-LUMO gaps (4.5–5.0 eV) and Mulliken charges. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Combined, these methods validate intramolecular hydrogen bonding (e.g., O–H···N) and charge distribution .
Q. What strategies are employed in molecular docking studies to predict the bioactivity of hydrazide derivatives?
- Methodological Answer :
- Target Selection : Prioritize proteins with known hydrazone interactions (e.g., cannabinoid receptors, enzymes like acetylcholinesterase) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings. Grid boxes (20×20×20 Å) centered on active sites ensure comprehensive sampling.
- Validation : Compare docking scores (binding energies < −7 kcal/mol) with experimental IC₅₀ values. MD simulations (100 ns) assess stability of ligand-protein complexes .
Q. How do substituents like the nitro group influence spectroscopic data and reactivity?
- Methodological Answer : The nitro group (-NO₂) induces strong electron-withdrawing effects, causing:
- NMR Deshielding : Aromatic protons ortho to -NO₂ shift downfield (δ 8.0–8.3 ppm).
- Redox Activity : Cyclic voltammetry reveals reduction peaks at −0.6 to −0.8 V (vs. Ag/AgCl) due to nitro→amine conversion.
- Photoreactivity : UV irradiation generates reactive oxygen species (ROS), measurable via fluorescence assays with DCFH-DA .
Q. When encountering contradictions between experimental and computational results, what validation approaches are recommended?
- Methodological Answer :
- Structural Discrepancies : Re-optimize DFT geometries using solvent models (e.g., PCM for DMF) to mimic experimental conditions.
- Spectroscopic Mismatches : Compare calculated IR/NMR spectra (GIAO method) with experimental data; scaling factors (0.96–0.98 for IR) improve alignment.
- Bioactivity Gaps : Validate docking predictions with in vitro assays (e.g., enzyme inhibition) and adjust force field parameters (e.g., AMBER vs. CHARMM) .
Methodological Notes
- Synthesis : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Use silica gel chromatography if recrystallization fails .
- Crystallography : Slow evaporation from DMF yields diffraction-quality crystals. SHELX-97 software resolves structures with R-factors < 0.05 .
- Computational Tools : Gaussian 16 for DFT; PyMOL for visualizing docking poses. Access protein structures from RCSB PDB (e.g., 4BE ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
